molecular formula C13H21NO4 B13913014 (6S)-5-Tert-butoxycarbonyl-5-azaspiro[2.5]octane-6-carboxylic acid

(6S)-5-Tert-butoxycarbonyl-5-azaspiro[2.5]octane-6-carboxylic acid

Cat. No.: B13913014
M. Wt: 255.31 g/mol
InChI Key: UILIRDSKQDMMDN-VIFPVBQESA-N
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Description

(6S)-5-Tert-butoxycarbonyl-5-azaspiro[25]octane-6-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6S)-5-Tert-butoxycarbonyl-5-azaspiro[2.5]octane-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the use of tert-butyl carbamate as a starting material, which undergoes cyclization reactions to form the spirocyclic core. The reaction conditions often require the use of strong bases and specific catalysts to ensure the correct stereochemistry is achieved.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation techniques with catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions are common, where the tert-butoxycarbonyl group can be replaced with other functional groups using reagents like sodium hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in aprotic solvents like dimethylformamide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(6S)-5-Tert-butoxycarbonyl-5-azaspiro[2.5]octane-6-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (6S)-5-Tert-butoxycarbonyl-5-azaspiro[2.5]octane-6-carboxylic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

    (6S)-5-Azaspiro[2.5]octane-6-carboxylic acid: Lacks the tert-butoxycarbonyl group.

    Spirocyclic amines: Share the spirocyclic core but differ in functional groups.

Uniqueness: The presence of the tert-butoxycarbonyl group in (6S)-5-Tert-butoxycarbonyl-5-azaspiro[2.5]octane-6-carboxylic acid provides unique steric and electronic properties, making it distinct from other similar compounds. This uniqueness can be leveraged in designing molecules with specific desired properties.

Properties

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

(6S)-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.5]octane-6-carboxylic acid

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-8-13(6-7-13)5-4-9(14)10(15)16/h9H,4-8H2,1-3H3,(H,15,16)/t9-/m0/s1

InChI Key

UILIRDSKQDMMDN-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2(CC[C@H]1C(=O)O)CC2

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCC1C(=O)O)CC2

Origin of Product

United States

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